molecular formula C13H14BrNO2S2 B1504545 N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide CAS No. 916429-85-1

N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide

Cat. No. B1504545
M. Wt: 360.3 g/mol
InChI Key: MGQIVBAHMOCRQB-UHFFFAOYSA-N
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Patent
US07393868B2

Procedure details

Charge a double jacketed 20 L reactor equipped with mechanical stirrer and set under inert atmosphere of argon with 2-(4-Bromo-phenyl)-thiophene-3-ylamine (562 g, 2.21 mol) and CH2Cl2 (9.435 L). Obtain a clear solution. Add DBU (1.999 L) and cool the mixture to 9.4° C. Add propane-2-sulfonyl chloride (0.616 g) in 20 minutes maintaining the temperature below 25° C. Stir the reaction mixture 22 h at 20° C. After completion of reaction, cool the reaction mixture to 11° C. and add an aqueous solution of satd. aq. NH4Cl (7.65 L) cooled at 10° C. in 5 minutes. Heat the mixture to 20° C. and separate the aqueous phase. Wash the organic layer with 2N HCl (5.12 L), evaporate to dryness and take the residue into ethyl alcohol (800 g) . Heat the mixture until complete dissolution at 70° C. Cool the solution to 41° C. and add water (1384 mL). Stir the suspension overnight at 22° C., filter and wash two times with 254 mL of a 1/1 EtOH/H2O mixture. Dry the resulting beige solid under vacuum at 26° C. for 4 days to give propane-2-sulfonic acid[2-(4-bromo-phenyl)-thiophene-3-yl]-amide (688 g, 1.9 mol). 1H NMR (250 MHz, CDCl3): 1.25(d,6 H, J=6.9 H), 3.16 (hept, 1 H, J=6.9 Hz), 7.28(pseudo s, 2 H), 7.33(d, 2 H, J=8.5 Hz), 7.6(d, 2 H, J=8.5 Hz)
Quantity
562 g
Type
reactant
Reaction Step One
Name
Quantity
1.999 L
Type
reactant
Reaction Step Two
Quantity
0.616 g
Type
reactant
Reaction Step Three
Name
Quantity
7.65 L
Type
reactant
Reaction Step Four
Quantity
9.435 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[NH2:13])=[CH:4][CH:3]=1.C1CCN2C(=NCCC2)CC1.[CH3:25][CH:26]([S:28](Cl)(=[O:30])=[O:29])[CH3:27].[NH4+].[Cl-]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[NH:13][S:28]([CH:26]([CH3:27])[CH3:25])(=[O:30])=[O:29])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
562 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1SC=CC1N
Step Two
Name
Quantity
1.999 L
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
0.616 g
Type
reactant
Smiles
CC(C)S(=O)(=O)Cl
Step Four
Name
Quantity
7.65 L
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
9.435 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture 22 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a double jacketed 20 L reactor
CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Obtain a clear solution
CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
cool the reaction mixture to 11° C.
ADDITION
Type
ADDITION
Details
add an aqueous solution of satd
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture to 20° C.
CUSTOM
Type
CUSTOM
Details
separate the aqueous phase
WASH
Type
WASH
Details
Wash the organic layer with 2N HCl (5.12 L)
CUSTOM
Type
CUSTOM
Details
evaporate to dryness
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
DISSOLUTION
Type
DISSOLUTION
Details
until complete dissolution at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to 41° C.
ADDITION
Type
ADDITION
Details
add water (1384 mL)
STIRRING
Type
STIRRING
Details
Stir the suspension overnight at 22° C.
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash two times with 254 mL of a 1/1 EtOH/H2O mixture
CUSTOM
Type
CUSTOM
Details
Dry the resulting beige solid under vacuum at 26° C. for 4 days
Duration
4 d

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1SC=CC1NS(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mol
AMOUNT: MASS 688 g
YIELD: CALCULATEDPERCENTYIELD 43985.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.